5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 239.7 g/mol. This compound is categorized as a sulfonyl chloride, which is characterized by the presence of a sulfonyl group () attached to a chlorine atom. The compound is primarily used in research and development settings and is not intended for consumer use or applications in food or cosmetics .
Due to the lack of specific data, it's important to consider general safety precautions when handling unknown organic compounds. This includes:
The synthesis of 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride typically involves the reaction of thiophene derivatives with sulfonyl chlorides under controlled conditions. A common method may include:
This multi-step synthesis allows for the formation of the desired compound while ensuring functional groups are preserved.
The unique combination of functional groups in 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride provides distinct reactivity and potential applications compared to these similar compounds.
Due to its reactivity, interaction studies involving 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride often focus on its behavior in various solvents and its reactivity with different nucleophiles. These studies help elucidate its potential applications in drug development and other fields.
Several compounds share structural similarities with 5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride, including:
Compound Name | Main Functional Groups |
XLogP3 1.2
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5-(Methylcarbamoyl)thiophene-3-sulfonyl chloride
Dates
Modify: 2023-08-16
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